2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol
Description
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol is a nitroaromatic compound with a molecular structure featuring a 2-chloro-4-nitrophenyl group linked to an ethanolamine backbone via an ethylamino bridge. Its molecular formula is C₁₀H₁₃ClN₄O₃, and it has an average molecular weight of 296.69 g/mol (estimated based on structural analogs in and ). This compound is characterized by the presence of electron-withdrawing groups (chloro and nitro) on the aromatic ring, which confer significant electrophilicity, and hydrophilic ethanolamine moieties that enhance solubility in polar solvents.
Properties
IUPAC Name |
2-[2-(2-chloro-4-nitroanilino)ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c11-9-7-8(14(16)17)1-2-10(9)13-4-3-12-5-6-15/h1-2,7,12-13,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFPMINOGMCWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200986 | |
| Record name | 2-[[2-[(2-Chloro-4-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329922-40-9 | |
| Record name | 2-[[2-[(2-Chloro-4-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329922-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(2-Chloro-4-nitrophenyl)amino]ethyl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001200986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Overview
The synthesis of 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol typically involves the following steps:
- Nitration : Introduction of a nitro group into 4-chloroaniline.
- Reduction : Conversion of the nitro group to an amino group.
- Alkylation : Reaction with ethanolamine to introduce the ethanolamine chain.
These steps are carried out under controlled conditions to ensure high yield and purity.
Detailed Preparation Steps
Nitration of 4-Chloroaniline
- Reagents : Concentrated nitric acid and sulfuric acid.
- Conditions : The reaction is conducted at low temperatures (0–5°C) to prevent over-nitration.
- Reaction :
$$
\text{C}6\text{H}6\text{ClNH}2 + \text{HNO}3 \rightarrow \text{C}6\text{H}5\text{ClNO}2 + \text{H}2\text{O}
$$ - Outcome : Formation of 4-chloro-2-nitroaniline.
Reduction of Nitro Group
- Reagents : Hydrogen gas with a palladium-on-carbon (Pd-C) catalyst or ammonium formate as a hydrogen donor.
- Conditions : Conducted at moderate temperatures (60–70°C).
- Reaction :
$$
\text{C}6\text{H}5\text{ClNO}2 + 3\text{H}2 \rightarrow \text{C}6\text{H}5\text{ClNH}2 + 2\text{H}2\text{O}
$$ - Outcome : Formation of 4-chloroaniline.
Alkylation with Ethanolamine
- Reagents : Ethanolamine and an appropriate base such as sodium hydroxide.
- Conditions : The reaction is carried out at elevated temperatures (100–130°C) in an autoclave to ensure complete conversion.
- Reaction :
$$
\text{C}6\text{H}5\text{ClNH}2 + \text{HOCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}{10}\text{H}{14}\text{ClN}_3\text{O}
$$ - Outcome : Formation of the target compound, This compound .
Reaction Optimization
Use of Continuous Flow Reactors
In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and control parameters such as temperature, pressure, and reagent concentration. This approach improves yield and purity while reducing waste generation.
Catalyst Selection
For reduction reactions, Pd-C is preferred due to its high catalytic activity and reusability. Alternative catalysts like Raney nickel or copper chloride can also be used depending on cost and availability.
Data Table: Key Reagents and Conditions
| Step | Reagent/System | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Chloro-2-nitroaniline | ~90 |
| Reduction | H₂/Pd-C or NH₄COOH | 60–70°C | 4-Chloroaniline | ~85–90 |
| Alkylation | Ethanolamine/NaOH | Autoclave, 100–130°C | Target compound | ~80 |
Environmental Considerations
The preparation process has been optimized to minimize waste generation:
- Use of recyclable catalysts (e.g., Pd-C).
- Implementation of closed systems (e.g., autoclaves) to prevent volatile emissions.
- Reduction in solvent usage by employing aprotic polar solvents like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The aminoethyl chain and ethanol moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The position of nitro and chloro groups significantly impacts reactivity and applications. For example, the 2-chloro-4-nitro configuration in the target compound enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, whereas 4-amino-2-chloro-5-nitro derivatives () are used in hair dyes due to their stability and colorfastness .
Backbone Modifications: Ethanolamine groups improve solubility but may reduce thermal stability compared to compounds with acetyloxy or cyanoethyl groups (), which are bulkier and more lipophilic .
Azo vs. Amino Linkages: Azo-linked compounds (e.g., ) exhibit strong absorbance in the visible spectrum, making them suitable for dyes, while amino-linked analogs are more common in pharmaceutical intermediates .
Biological Activity
2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol, also known as a derivative of chloro-nitrophenyl amino compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C16H17ClN4O3
- Molecular Weight : 348.784 g/mol
- CAS Number : 3180-81-2
- InChIKey : FEJPWLNPOFOBSP-UHFFFAOYSA-N
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound has been tested on several cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The cytotoxic effects were assessed using the MTT assay, which measures cell viability. The results indicated that the compound's IC50 values varied across different cell lines, highlighting its selective toxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| MCF-7 | 20 |
| HeLa | 25 |
The mechanism of action for this compound involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 and G2/M phases, leading to inhibited proliferation.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in an increased sub-G1 population, indicating apoptosis.
- MDM2-p53 Interaction : Although the compound did not inhibit MDM2-p53 interactions, it was shown to induce apoptosis in both wild-type and mutant p53 cells.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the nitrophenyl and amino groups can significantly affect its potency and selectivity.
Key Findings from SAR Studies
- Nitro Group Positioning : The presence of the nitro group at the para position enhances cytotoxicity compared to ortho or meta substitutions.
- Amino Group Variations : Altering the amino substituents can either increase or decrease activity depending on their electronic properties.
- Hydrophobic Interactions : Compounds with increased hydrophobic character showed enhanced binding affinity to cellular targets.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:
- Study on Triazine Derivatives : A related study found that triazine derivatives with similar amine functionalities exhibited promising anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
- Cytotoxicity Evaluation : Another research highlighted that compounds with nitro-substituted phenyl groups demonstrated significant growth inhibition across multiple cancer cell lines, reinforcing the importance of functional group positioning .
Q & A
Q. What are the standard synthetic routes for 2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol?
The compound is typically synthesized via a multi-step process involving nitro reduction and nucleophilic substitution. A common approach starts with 2-chloro-4-nitroaniline, which undergoes alkylation with 2-chloroethylamine to form an intermediate. Subsequent reduction of the nitro group (e.g., using catalytic hydrogenation or Sn/HCl) yields the primary amine, which is then reacted with ethylene oxide or 2-chloroethanol to introduce the ethanolamine moiety. Reaction conditions (temperature, solvent, stoichiometry) must be carefully controlled to avoid side products like over-alkylation or incomplete reduction .
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is assessed via HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR verify bond connectivity and functional groups (e.g., aromatic protons, ethanolamine chain).
- FT-IR : Confirms presence of -NH (stretch ~3300 cm) and nitro groups (~1520 cm).
- X-ray crystallography (if crystalline): Provides absolute configuration and intermolecular interactions, using programs like SHELXL for refinement .
Q. What environmental factors influence the stability of this compound during storage?
Stability is highly pH-dependent due to the nitro group’s susceptibility to reduction and the ethanolamine’s hygroscopicity. Storage in inert atmospheres (N) at 4°C in amber vials is recommended to prevent photodegradation and oxidation. Aqueous solutions should be buffered near neutral pH to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
Byproducts like N-alkylated isomers or dimerization products arise from competing pathways. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) during nitro reduction suppress side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
- Catalyst screening : Palladium on carbon vs. Raney nickel for selective nitro reduction without affecting the chloro substituent .
Q. What methodologies resolve contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected tautomerism in NMR vs. X-ray) require cross-validation:
Q. How does stereochemistry at the ethanolamine moiety affect biological activity?
The compound’s chirality (if present) can modulate receptor binding. Enantioselective synthesis via chiral auxiliaries (e.g., (R)- or (S)-epichlorohydrin) followed by kinetic resolution (HPLC with chiral columns) allows isolation of active enantiomers. Biological assays (e.g., enzyme inhibition) paired with molecular docking studies reveal stereospecific interactions .
Q. What analytical approaches identify degradation products under accelerated stability testing?
Forced degradation (heat, light, oxidation) coupled with LC-HRMS identifies major degradation pathways. For example:
- Photolysis : Nitro group reduction to amine or formation of quinone derivatives.
- Hydrolysis : Cleavage of the ethanolamine chain.
- Oxidation : Nitro-to-nitrite conversion. Pathways are quantified using kinetic modeling (Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
